molecular formula C15H16N6O B2586463 (E)-N'-((1-methyl-1H-benzo[d]imidazol-2-yl)methylene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide CAS No. 1321692-93-6

(E)-N'-((1-methyl-1H-benzo[d]imidazol-2-yl)methylene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide

Cat. No. B2586463
CAS RN: 1321692-93-6
M. Wt: 296.334
InChI Key: RQGJVIZRJLFOOT-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N'-((1-methyl-1H-benzo[d]imidazol-2-yl)methylene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is a useful research compound. Its molecular formula is C15H16N6O and its molecular weight is 296.334. The purity is usually 95%.
BenchChem offers high-quality (E)-N'-((1-methyl-1H-benzo[d]imidazol-2-yl)methylene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N'-((1-methyl-1H-benzo[d]imidazol-2-yl)methylene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

One study focused on the preparation of various Schiff bases of the imidazole derivative and their subsequent reaction to afford compounds with potential antimicrobial activity. The synthesized compounds were tested for antimicrobial properties, suggesting a significant interest in exploiting the chemical structure for developing novel antimicrobial agents (Khairwar, Mishra, & Singh, 2021). Another research effort involved the microwave-assisted synthesis of new derivatives from this compound, demonstrating moderate activity against both gram-positive and gram-negative bacterial strains, indicating its potential as a scaffold for antibacterial drug development (Darekar, Karale, Akolkar, & Burungale, 2020).

Anticancer Applications

Several studies have synthesized derivatives of the compound to evaluate their antitumor activities. One notable research synthesized derivatives and tested their antitumor activity in vitro against various cancer cell lines using the MTT assay. The results highlighted the necessity of certain substituents on the phenyl ring for enhancing anticancer activity, suggesting the compound's framework can be modified for targeted anticancer properties (Li et al., 2014). Another study synthesized benzimidazole–thiazole derivatives, including similar structures, and evaluated their cytotoxic activity against different cancer cell lines, showing promising anticancer activity (Nofal et al., 2014).

Structural and Synthetic Studies

Research has also been conducted on the crystal structure of derivatives, which provides insights into the molecular configuration, aiding in the understanding of how structural variations might impact biological activity. For example, a study on the crystal structure of a related compound offers valuable information on the molecular geometry and intermolecular interactions, which could be crucial for designing derivatives with enhanced biological activities (Vinutha et al., 2013).

properties

IUPAC Name

N-[(E)-(1-methylbenzimidazol-2-yl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O/c1-11-16-7-8-21(11)10-15(22)19-17-9-14-18-12-5-3-4-6-13(12)20(14)2/h3-9H,10H2,1-2H3,(H,19,22)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGJVIZRJLFOOT-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC(=O)NN=CC2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CN1CC(=O)N/N=C/C2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N'-((1-methyl-1H-benzo[d]imidazol-2-yl)methylene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.